molecular formula C14H20N2O B1516954 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one CAS No. 1082532-48-6

3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one

Katalognummer: B1516954
CAS-Nummer: 1082532-48-6
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: JJFJYIUGAFBTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for analogous piperazine derivatives (e.g., 3-(3-methylphenyl)-1-(piperazin-1-yl)propan-1-one derivatives) show distinct signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Piperazine N–CH₂–CH₂–N 2.5–3.5 Multiplet
Aromatic C–H (3-methylphenyl) 6.7–7.2 Multiplet
Methyl group (–CH₃) 2.3 Singlet
Propane backbone CH₂ 2.8–3.1 Triplet

Carbon-13 NMR highlights the carbonyl carbon at ~208 ppm and aromatic carbons between 120–140 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions correlate with functional groups:

Bond/Vibration Wavenumber (cm⁻¹) Assignment
C=O Stretch 1680–1720 Ketone carbonyl
C–N Stretch 1240–1280 Piperazine ring
Aromatic C–H Bend 690–900 3-methylphenyl substituent

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecular ion ([M]⁺, m/z 232) into key peaks:

  • m/z 215: Loss of –NH (17 Da) from the piperazine ring.
  • m/z 119: 3-methylphenyl fragment.

X-ray Crystallographic Data and Solid-State Arrangement

As of current literature, no X-ray crystallographic data for 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one has been reported. However, related piperazine derivatives exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding between piperazine N–H and carbonyl oxygen. Predicted lattice parameters (via molecular dynamics simulations) suggest a unit cell volume of ~1,200 ų and a density of ~1.2 g/cm³.

Computational Chemistry Approaches for Molecular Modeling

Computational methods provide insights into electronic properties and reactivity:

Density Functional Theory (DFT)

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized on the carbonyl oxygen (–0.42 e), while the piperazine nitrogen carries a partial positive charge (+0.18 e).

Molecular Dynamics (MD) Simulations

Simulations in aqueous solution (298 K, 1 atm) reveal:

  • Solvent-accessible surface area (SASA): ~480 Ų.
  • Diffusion coefficient: 1.2 × 10⁻⁵ cm²/s.

Docking Studies

Virtual docking with serotonin receptors (e.g., 5-HT₁ₐ) shows a binding affinity (ΔG) of –8.2 kcal/mol, driven by piperazine-arginine interactions.

Computational Method Key Finding Source
DFT (B3LYP/6-31G*) Optimal bond angles match NMR data
Molecular Mechanics (MMFF) Low-energy conformers favor equatorial substituents

Eigenschaften

IUPAC Name

3-(3-methylphenyl)-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-3-2-4-13(11-12)5-6-14(17)16-9-7-15-8-10-16/h2-4,11,15H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFJYIUGAFBTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Piperazine Ring

The piperazine ring is typically prepared via nucleophilic substitution reactions involving ethylenediamine and dihalides such as 1,2-dichloroethane under basic conditions. This step forms the core heterocyclic structure essential for subsequent functionalization.

Step Reactants Conditions Outcome
1 Ethylenediamine + 1,2-dichloroethane Basic medium, reflux Piperazine ring formation

This approach yields a piperazine intermediate with two nitrogen atoms available for further substitution.

Substitution with 3-Methylphenyl Group

The next key step is the substitution of one nitrogen atom of the piperazine ring with a 3-methylphenyl group. This is achieved through nucleophilic aromatic substitution where the piperazine nitrogen attacks a 3-methylphenyl halide (commonly a chloride or bromide).

Step Reactants Conditions Outcome
2 Piperazine + 3-methylphenyl halide Solvent: polar aprotic (e.g., DMF), base (e.g., K2CO3), elevated temperature 3-(3-Methylphenyl)piperazine intermediate

This substitution is critical to impart the aromatic character and specific substitution pattern on the piperazine ring.

Alternative Synthetic Routes and Catalysts

Recent research introduces novel catalysts and methodologies to improve synthesis efficiency and sustainability:

  • Organometallic Catalysts: Nano-sized bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) has been developed as a recyclable catalyst facilitating one-pot synthesis of piperazine derivatives with improved yields and reduced reaction times.
  • Epoxide Ring-Opening: Reaction of 1-(3-methylphenyl)piperazine with propylene oxide under catalytic conditions (e.g., Ytterbium(III) triflate) can produce related propanol intermediates, which upon oxidation yield the target propanone compound.

These methods offer greener protocols and potential for industrial scalability.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
1 Piperazine ring formation Ethylenediamine + 1,2-dichloroethane, base Straightforward, high yield
2 Aromatic substitution of piperazine N 3-Methylphenyl halide, polar aprotic solvent, base, heat Selective substitution
3 Mannich reaction to add propanone moiety Formaldehyde, primary amine, controlled pH and temp Efficient carbonyl introduction
4 Epoxide ring-opening (alternative) 1-(3-Methylphenyl)piperazine + propylene oxide, Yb(OTf)3 catalyst Mild conditions, scalable
5 Catalytic one-pot synthesis using BPPT Sodium tungstate, 1-bromo-3-chloropropane, piperazine, nano-catalyst Recyclable catalyst, green chemistry

Research Findings and Notes

  • The stepwise synthesis ensures control over regioselectivity and functional group compatibility.
  • Oxidation and reduction reactions on the propanone and amino groups allow further derivatization, expanding the compound’s utility in medicinal chemistry.
  • The use of nano-catalysts like BPPT enhances reaction efficiency and aligns with green chemistry principles by enabling catalyst reuse.
  • Industrial synthesis focuses on optimizing reaction parameters such as temperature, solvent choice, and reagent purity to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Alcohols derived from the reduction of the ketone group.

  • Substitution Products: Modified piperazine derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one, also known as a synthetic organic compound, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry and organic synthesis, while providing comprehensive data and insights from verified sources.

Medicinal Chemistry

  • Neuropharmacology : Initial studies suggest that 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one may interact with neurotransmitter receptors, potentially influencing mood and behavior. This interaction hints at its possible applications in treating mood disorders or other neuropsychiatric conditions.
  • Psychoactive Substance Research : The compound has been identified among new psychoactive substances (NPS), which are substances that mimic the effects of controlled drugs but have not yet been scheduled under drug laws. Its presence in clinical samples indicates ongoing research into its pharmacological effects and safety profile .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various analogs aimed at optimizing pharmacological profiles. Research into structure-activity relationships (SAR) has led to the development of derivatives that may exhibit enhanced efficacy or reduced side effects compared to the parent compound.

Case Study: Neuropharmacological Effects

A study investigated the interactions of 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one with various neurotransmitter systems. Preliminary findings indicated that it might modulate serotonin and dopamine receptors, suggesting potential therapeutic applications in treating depression or anxiety disorders. Further research is required to elucidate its full pharmacological profile and therapeutic viability .

Case Study: Identification as a New Psychoactive Substance

In a retrospective analysis involving clinical samples, 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one was identified among several NPS. The study highlighted its prevalence among polydrug users and emphasized the need for ongoing monitoring and research into its effects, toxicity, and legal status .

Wirkmechanismus

The mechanism by which 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one and related compounds:

Compound Name Substituent Variations Pharmacological Activity Key References
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one Base structure: 3-methylphenyl, piperazine Unknown (discontinued)
3-MMC (2-(Methylamino)-1-(3-methylphenyl)propan-1-one) Replaces piperazine with methylamino group Synthetic cathinone; psychostimulant, no therapeutic use
Compound 16 (Phenothiazine derivative) Piperazine + 4-methoxyphenyl; propanone linked to phenothiazine Antipsychotic potential (inferred from phenothiazine moiety)
Tolperisone Hydrochloride Piperidine instead of piperazine; 3-methylphenyl + methyl group Muscle relaxant
Intermediate 66b Piperazine + 1-methylindole substituent Intermediate in HDAC inhibitor synthesis
BIA 3-335 Piperazine + 3-trifluoromethylphenyl; nitro and hydroxyl groups on propanone chain Experimental (PDB ligand)
Compound 17 (Anti-Trypanosomal) Piperazine + 4-trifluoromethylphenyl; benzo[d][1,3]dioxol-5-yl group Anti-Trypanosoma cruzi activity

Key Structural and Functional Insights

Impact of Amine Moieties: Replacing piperazine with piperidine (e.g., Tolperisone Hydrochloride) reduces hydrogen-bonding capacity and alters receptor selectivity. Tolperisone acts as a muscle relaxant, likely via voltage-gated sodium channel modulation . Methylamino substitution (3-MMC) transforms the compound into a cathinone derivative with stimulant effects, highlighting the critical role of the amine group in psychostimulant activity .

Electron-withdrawing groups (e.g., nitro, trifluoromethyl in BIA 3-335) enhance binding to enzymes or receptors, as seen in its use as a protein ligand .

Therapeutic Applications: Anti-parasitic activity is observed in compounds with benzo[d][1,3]dioxol-5-yl groups (Compound 17), suggesting that bulkier aromatic systems improve efficacy against Trypanosoma cruzi . Nitroimidazole-piperazine hybrids () demonstrate anticancer activity, indicating that propanone-linked heterocycles can target proliferative pathways .

Synthetic Challenges :

  • Piperazine-containing compounds often require multi-step synthesis. For example, Compound 16 was synthesized via nucleophilic substitution with an 18% yield, reflecting steric challenges with bulky substituents .

Biologische Aktivität

3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of interactions with biological targets, highlighting its significance in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring, a propanone moiety, and a 3-methylphenyl substituent. Its structural characteristics contribute to its chemical reactivity and biological activity. The presence of functional groups allows for various chemical reactions, such as oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological properties.

The biological activity of 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. The piperazine moiety is known to engage with various receptors in the central nervous system (CNS), potentially modulating neurotransmission pathways. This interaction may result in therapeutic effects for conditions such as neuropsychiatric disorders .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of piperazine compounds exhibit antimicrobial properties, which may be relevant for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in treating neurodegenerative diseases .
  • Antiviral Activity : Certain piperazine derivatives have been tested for their efficacy against viruses such as HIV-1, demonstrating moderate antiviral activity .

Data Table: Biological Activities Overview

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectiveProtects dopaminergic neurons; potential in neurodegenerative diseases
AntiviralModerate activity against HIV-1 and other viruses
AntifungalDemonstrates antifungal properties in certain derivatives

Case Study 1: Neuroprotective Properties

A study exploring the neuroprotective effects of piperazine derivatives found that specific compounds could significantly reduce neuronal cell death in models of Parkinson's disease. The mechanism involved the modulation of dopamine receptor signaling pathways, suggesting that 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one could be a candidate for further investigation in neuroprotection .

Case Study 2: Antimicrobial Evaluation

In another study, various piperazine derivatives were screened for antimicrobial activity against a panel of bacterial pathogens. Results indicated that certain modifications to the structure enhanced their efficacy, providing insights into how structural variations can influence biological outcomes .

Q & A

Basic: How can I optimize the synthesis of 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Coupling Agents : Use HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the 3-methylphenylpropan-1-one precursor and piperazine .
  • Solvent Selection : Anhydrous DMF or dichloromethane ensures minimal side reactions.
  • Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to reduce racemization or degradation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane improves purity. Confirm purity via HPLC (>95%) .

Basic: What analytical techniques are critical for characterizing 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone. Look for peaks at δ 2.3–2.5 ppm (piperazine N-CH2) and δ 7.1–7.4 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+. Expected m/z: ~273.18 (C15H20N2O) .
  • X-ray Crystallography : If crystallizable, resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Basic: How do I determine the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

  • Solubility Testing : Use the shake-flask method in solvents like DMSO, ethanol, and PBS (pH 7.4). Centrifuge and quantify solubility via UV-Vis spectroscopy .
  • Stability Profiling : Incubate at 25°C (room temperature), 4°C, and 37°C. Analyze degradation over 72 hours using HPLC. Adjust storage to −20°C if instability is observed .

Advanced: How can I design structure-activity relationship (SAR) studies to evaluate its pharmacological potential?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in the 3-methylphenyl group (e.g., halogenation) or piperazine substitution (e.g., N-methylation) .
  • Biological Assays : Test binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
  • Data Analysis : Use IC50/EC50 values to correlate substituent effects with activity. For example, bulky groups on the phenyl ring may enhance receptor selectivity .

Advanced: What computational strategies predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT2A). Focus on hydrogen bonds with piperazine nitrogen and hydrophobic contacts with the phenyl group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to validate pose retention .

Advanced: How can I resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Tautomerism Check : Use 2D NMR (COSY, HSQC) to identify tautomeric forms or solvent-induced shifts .
  • Impurity Analysis : Compare MS/MS fragmentation patterns with synthetic intermediates to trace side products .
  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) .

Advanced: What strategies enable selective functionalization of the piperazine ring?

Methodological Answer:

  • Protection/Deprotection : Protect the secondary amine with Boc (tert-butoxycarbonyl) before modifying the phenylpropan-1-one moiety .
  • Regioselective Alkylation : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to target less hindered nitrogen atoms .

Advanced: How to design in vivo studies to assess pharmacokinetics and toxicity?

Methodological Answer:

  • Animal Models : Administer the compound intravenously (IV) and orally in rodents. Collect plasma samples at intervals (0–24 hours) for LC-MS/MS analysis .
  • Metabolic Profiling : Identify metabolites via liver microsome assays. Monitor for N-dealkylation or hydroxylation pathways .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.